2-Chloro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine

Description

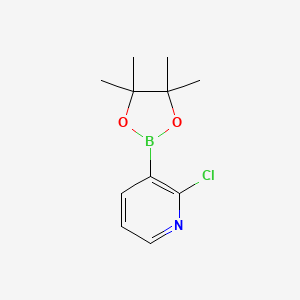

Chemical Structure: The compound consists of a pyridine ring substituted with a chlorine atom at position 2 and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 3. Its molecular formula is C₁₁H₁₅BClNO₂, with a molecular weight of 239.51 g/mol . Key Properties:

Properties

IUPAC Name |

2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BClNO2/c1-10(2)11(3,4)16-12(15-10)8-6-5-7-14-9(8)13/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZFMAUUZHBQSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60476863 | |

| Record name | 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60476863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452972-11-1 | |

| Record name | 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60476863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLOROPYRIDINE-3-BORONIC ACID PINACOL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Palladium-Catalyzed Borylation

- Starting Materials: 2-chloropyridine or 2-chloro-3-substituted pyridine derivatives.

- Boron Source: Bis(pinacolato)diboron (B2Pin2) or pinacolborane (HBPin).

- Catalyst: Palladium complexes such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].

- Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

- Solvent: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.

- Temperature: Typically between 80°C and 100°C.

- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent catalyst degradation.

- Reaction Time: Several hours (commonly 6–24 hours) to achieve full conversion.

This method is well-established for the synthesis of boronate esters on heteroaromatic rings, including pyridines with chloro substituents. The palladium catalyst facilitates the oxidative addition of the chloro-substituted pyridine, followed by transmetallation with the boron reagent and reductive elimination to yield the boronate ester.

Iridium-Catalyzed C–H Borylation

An alternative and more direct approach is the iridium-catalyzed C–H borylation of pyridine rings, which allows installation of the boronate ester group without pre-functionalization:

- Catalyst: Iridium complexes such as [Ir(OMe)(COD)]2.

- Ligands: 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) or 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen).

- Boron Source: Pinacolborane (HBPin).

- Solvent: Dichloromethane or other organic solvents.

- Temperature: Around 80°C.

- Reaction Conditions: Under nitrogen atmosphere, using Schlenk techniques to exclude oxygen and moisture.

- Reaction Time: Typically 24 hours.

This method enables regioselective borylation at the 3-position of the pyridine ring, yielding this compound with high selectivity and good yields. The reaction proceeds via activation of the C–H bond adjacent to the nitrogen atom, facilitated by the iridium catalyst and ligand system.

Industrial Production Considerations

Industrial-scale synthesis generally employs the palladium-catalyzed borylation due to its robustness and scalability. Key factors include:

- Batch or Continuous Flow Reactors: Continuous flow setups improve heat and mass transfer, increasing yield and reproducibility.

- Purification: Post-reaction purification involves recrystallization or chromatographic techniques to achieve high purity.

- Optimization: Reaction parameters such as catalyst loading, temperature, and solvent choice are optimized to maximize yield and minimize by-products.

Comparative Data Table of Preparation Methods

| Parameter | Palladium-Catalyzed Borylation | Iridium-Catalyzed C–H Borylation |

|---|---|---|

| Catalyst | Pd(PPh3)4 or Pd(0) complexes | [Ir(OMe)(COD)]2 with dtbbpy or tmphen ligands |

| Boron Source | Bis(pinacolato)diboron (B2Pin2) | Pinacolborane (HBPin) |

| Substrate | 2-Chloropyridine derivatives | Pyridine derivatives |

| Solvent | THF, DMF, toluene | Dichloromethane |

| Temperature | 80–100°C | ~80°C |

| Atmosphere | Nitrogen or argon | Nitrogen |

| Reaction Time | 6–24 hours | ~24 hours |

| Yield | Generally high (70–90%) | High (up to 84% reported) |

| Selectivity | High for boron installation at halogen site | Regioselective C–H borylation at 3-position |

| Industrial Scalability | Established, scalable | Emerging, less common industrially |

Detailed Research Findings

Palladium-Catalyzed Borylation: Studies confirm that the use of Pd(PPh3)4 with bis(pinacolato)diboron under basic conditions yields this compound efficiently. Reaction optimization shows that K2CO3 as a base and DMF as solvent provide good conversion rates and yields.

Iridium-Catalyzed C–H Borylation: Recent research demonstrates that iridium catalysts with bipyridine ligands enable direct borylation of pyridine rings with high regioselectivity. The reaction proceeds smoothly at moderate temperatures with pinacolborane as the boron source. The product mixture can be purified via silica gel chromatography, yielding the desired boronate ester in high purity.

Regioselectivity and Stability: The borylation at the 3-position adjacent to the chloro substituent is favored due to electronic and steric factors. However, some regioisomeric mixtures can form, requiring careful chromatographic separation. The boronate ester group is sensitive to deborylation if stored improperly, necessitating controlled storage conditions.

Summary Table of Key Reaction Parameters and Yields

| Reaction Type | Catalyst | Boron Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| Pd-catalyzed borylation | Pd(PPh3)4 | B2Pin2 | K2CO3 | DMF | 80–100 | 6–12 | 75–90 | High purity, scalable |

| Ir-catalyzed C–H borylation | [Ir(OMe)(COD)]2 | HBPin | None or mild base | DCM | ~80 | 24 | ~84 | Regioselective, mild conditions |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with various nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium acetate or sodium carbonate.

Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions:

2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is particularly useful in cross-coupling reactions such as:

- Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling aryl or vinyl boron compounds with halides. The presence of the dioxaborolane group enhances the reactivity of the compound as a boron source .

- Negishi Coupling: Similar to Suzuki reactions, this method utilizes organozinc reagents and can be applied in synthesizing complex organic molecules .

Table 1: Comparison of Cross-Coupling Reactions

| Reaction Type | Key Features | Applications |

|---|---|---|

| Suzuki-Miyaura | Utilizes boron compounds | Pharmaceutical synthesis |

| Negishi | Involves organozinc reagents | Material science applications |

Medicinal Chemistry

The compound has shown potential in drug development due to its ability to modify biological targets. Its derivatives are being explored for:

- Anticancer Activity: Research indicates that compounds derived from this compound exhibit cytotoxic effects against various cancer cell lines. This activity is attributed to their ability to interfere with cellular signaling pathways .

Case Study: Anticancer Activity

A study conducted on a series of derivatives found that modifications on the pyridine ring significantly enhanced their potency against breast cancer cells. The lead compound demonstrated IC50 values in the low micromolar range .

Materials Science

In materials science, this compound is being investigated for its role in developing new materials with specific electronic properties.

Polymer Chemistry:

The incorporation of this compound into polymer matrices has been studied for:

- Conductive Polymers: It serves as a precursor for synthesizing conductive polymers that can be used in electronic devices .

Table 2: Applications in Materials Science

| Application | Description |

|---|---|

| Conductive Polymers | Used as a precursor for electronic materials |

| Coatings | Enhances properties such as adhesion and durability |

Mechanism of Action

The mechanism of action of 2-Chloro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine in Suzuki-Miyaura coupling reactions involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers on the Pyridine Ring

(a) 5-Chloro-2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine

- Structure : Chlorine at position 5, boronate at position 2.

- CAS RN : 652148-93-1

- Applications : Intermediate in agrochemical synthesis .

(b) 2-Chloro-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridin-3-Amine

- Structure: Chlorine at position 2, boronate at position 5, and an amino group at position 3.

- CAS RN : MFCD09260487

- Reactivity: The amino group introduces hydrogen-bonding capability, enabling use in coordination chemistry or as a directing group in functionalization reactions .

Halogen-Substituted Derivatives

(a) 2-Chloro-3-Fluoro-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine

- Structure : Additional fluorine at position 3.

- CAS RN : 1171891-42-1

- Reactivity : Fluorine’s electron-withdrawing effect enhances boron’s electrophilicity, accelerating cross-coupling kinetics .

- Applications : Fluorinated analogs are valuable in PET imaging probes .

(b) 2,6-Dichloro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine

Functionalized Derivatives

(a) 2-Chloro-3-(Dimethoxymethyl)-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine

- Structure : Dimethoxymethyl group at position 3.

- Molecular Weight : 313.58 g/mol

- Reactivity : The electron-donating methoxy groups stabilize the boronate ester against hydrolysis, improving shelf life .

(b) 3-Chloro-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)-1H-Pyrrolo[2,3-b]Pyridine

Steric and Electronic Modifications

(a) 2-Chloro-4-Methyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine

- Structure : Methyl group at position 4.

- CAS RN : 1382851-54-8

- Reactivity : Methyl substitution increases steric protection around boron, reducing unintended side reactions in complex matrices .

(b) 2-Cyclopropyl-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine

Comparative Data Table

Research Findings and Trends

- Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) increase boron’s electrophilicity, whereas electron-donating groups (e.g., NH₂, OMe) stabilize the boronate ester .

- Steric Considerations : Bulky substituents (e.g., cyclopropyl, methyl) improve stability but may necessitate higher catalyst loadings in cross-couplings .

- Synthetic Utility : The target compound’s balance of reactivity and stability makes it a preferred choice for synthesizing kinase inhibitors and OLED materials .

Biological Activity

2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including data tables and research findings.

- IUPAC Name : this compound

- Molecular Formula : C13H19BClNO4

- Molecular Weight : 299.56 g/mol

- CAS Number : 2978108-79-9

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with various biological targets. Studies have indicated its potential as an inhibitor for specific enzymes and its effects on cellular processes.

Enzyme Inhibition

Research indicates that derivatives of pyridine compounds can act as inhibitors for various kinases and enzymes. The specific activity of 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y) pyridine against kinases such as DYRK1A has been explored with promising results.

Table 1: Enzyme Inhibition Data

Case Study 1: DYRK1A Inhibition

A study focused on the inhibition of DYRK1A demonstrated that the compound exhibits significant inhibitory activity. This is crucial as DYRK1A is involved in several cellular processes including cell cycle regulation and differentiation.

Case Study 2: Anti-inflammatory Properties

Another aspect of the biological activity includes the anti-inflammatory effects observed in vitro. The compound was tested in BV2 microglial cells where it showed a reduction in pro-inflammatory cytokines.

Toxicity and Safety Profile

Toxicological assessments are critical for evaluating the safety of new compounds. Initial studies indicated no acute toxicity at high doses (up to 2000 mg/kg) in animal models . Further studies are required to fully establish the safety profile.

Pharmacokinetics

The pharmacokinetic properties of this compound suggest favorable absorption characteristics. Preliminary data indicate a moderate oral bioavailability which is essential for therapeutic applications.

Table 2: Pharmacokinetic Data

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-Chloro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine?

The compound is typically synthesized via cross-coupling reactions, such as Miyaura borylation, where halogenated pyridine precursors react with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst. Key parameters include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for their ability to stabilize intermediates .

- Temperature : Reactions often proceed at 80–100°C under inert atmosphere (e.g., nitrogen) to prevent boronate ester hydrolysis.

- Catalyst system : Pd(dppf)Cl₂ or Pd(PPh₃)₄ are common catalysts, with yields ranging from 60–85% depending on substrate reactivity .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. The boron-bound carbon typically shows a signal at ~25–30 ppm in ¹¹B NMR .

- X-ray crystallography : Software like SHELXL or OLEX2 is used to resolve crystal structures. For example, the dioxaborolane ring adopts a planar conformation with B–O bond lengths averaging 1.36 Å .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical: 239.51 g/mol; observed: 239.48 g/mol) .

Advanced Research Questions

Q. How can cross-coupling efficiency with this boron-containing pyridine derivative be optimized in Suzuki-Miyaura reactions?

- Substrate compatibility : Electron-withdrawing groups (e.g., Cl at the 2-position) enhance reactivity by polarizing the C–B bond.

- Base selection : K₂CO₃ or CsF in THF/H₂O mixtures (3:1) improves turnover by stabilizing the boronate intermediate .

- Catalyst loading : Reducing Pd loading to 0.5–1 mol% minimizes side reactions while maintaining >90% conversion in aryl halide couplings .

Q. How should researchers address contradictory literature data on reaction yields or byproduct formation?

Contradictions often arise from:

- Purity of starting materials : Impurities in the boronate ester (e.g., residual pinacol) can reduce yields. Validate purity via GC or titration analysis .

- Oxygen sensitivity : Boronates degrade in air; ensure rigorous inert conditions during synthesis and storage .

- Reaction monitoring : Use in situ techniques like HPLC or ¹¹B NMR to track intermediate stability and byproduct profiles .

Q. What strategies mitigate the compound’s moisture sensitivity in long-term storage?

Q. How can computational modeling predict reactivity or regioselectivity in derivatization reactions?

- DFT calculations : Software like Gaussian or ORCA models transition states to predict regioselectivity in cross-couplings. For example, the 3-boronate position is more reactive than the 2-chloro substituent due to lower bond dissociation energy (BDE: ~85 kcal/mol vs. ~95 kcal/mol) .

- Docking studies : Molecular dynamics simulations (e.g., in AutoDock Vina) assess binding affinities for drug discovery applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.